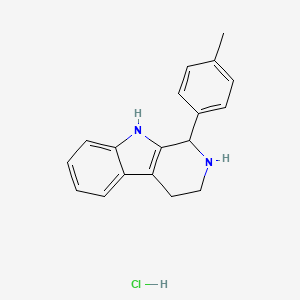

1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Description

1-(4-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a tetrahydro-β-carboline derivative characterized by a 4-methylphenyl substitution at the 1-position of the β-carboline scaffold and a hydrochloride salt form. β-Carbolines are heterocyclic indole alkaloids with a pyrido[3,4-b]indole structure, often studied for their diverse pharmacological activities, including MAO inhibition, antiviral, and anticancer properties . The methyl group at the para position of the phenyl ring introduces steric and electronic effects that influence the compound’s physicochemical and biological behavior.

Properties

IUPAC Name |

1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2.ClH/c1-12-6-8-13(9-7-12)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18;/h2-9,17,19-20H,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJLILSVJUIELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound 1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, also known as MPTP, is a neurotoxin that primarily targets dopaminergic neurons in the substantia nigra of the brain. These neurons play a crucial role in the regulation of movement and reward.

Pharmacokinetics

It is known that mptp is lipophilic, allowing it to cross the blood-brain barrier. Once inside the brain, it is metabolized into MPP+ by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes.

Result of Action

The result of MPTP’s action is the selective destruction of dopaminergic neurons in the substantia nigra. This leads to a significant reduction in the levels of dopamine in the striatum, a region of the brain involved in controlling movement. The loss of these neurons and the subsequent decrease in dopamine levels are associated with the symptoms of Parkinson’s disease.

Action Environment

The action of MPTP can be influenced by various environmental factors. For instance, elevated temperatures can enhance the neurotoxic effects of MPTP. Additionally, the presence of certain enzymes, such as MAO-B, can influence the metabolism of MPTP and thus its neurotoxic effects.

Biological Activity

1-(4-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (CAS No. 3380-70-9) is a compound belonging to the beta-carboline class of alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological effects, structure-activity relationships (SARs), and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₉ClN₂

- Molecular Weight : 298.81 g/mol

- Structure : The compound contains a tetrahydro-beta-carboline core substituted with a 4-methylphenyl group.

Antimicrobial Activity

Beta-carbolines, including this compound, have been studied for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various pathogens:

- Trypanocidal Activity : Studies have shown that beta-carboline derivatives can effectively inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. One derivative demonstrated an IC50 of 14.9 µM against the epimastigote form and lower EC50 values against trypomastigote and amastigote forms .

Antimalarial Activity

Recent research has focused on the antimalarial potential of compounds related to the beta-carboline structure. A study identified a derivative with a potent in vitro activity against malaria parasites, achieving an IC50 as low as 2.0 nM . This suggests that modifications to the beta-carboline core can enhance its efficacy against malaria.

Neuroprotective Effects

Beta-carbolines are also being investigated for neuroprotective effects. Some studies indicate that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. In vitro assays showed promising AChE inhibitory activity for several beta-carboline derivatives .

Structure-Activity Relationships (SAR)

The biological activity of beta-carbolines is closely related to their structural features. Modifications at specific positions on the beta-carboline ring can significantly alter their pharmacological profiles:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Enhanced antimalarial and trypanocidal activity |

| Substitution on the phenyl ring | Increased selectivity and potency against specific pathogens |

Research has shown that introducing different substituents can optimize the binding affinity to biological targets, thus improving therapeutic outcomes .

Study on Antimalarial Effects

In a comprehensive study conducted by researchers from RIKEN, several tetrahydro-beta-carboline derivatives were screened for antimalarial activity. One notable compound exhibited significant in vivo effects in mouse models, indicating its potential for further development as an antimalarial agent .

Cytotoxicity Assessment

Another investigation assessed the cytotoxicity of various beta-carboline derivatives against human cancer cell lines. The results indicated that while some compounds showed moderate cytotoxicity, they also displayed selectivity towards tumor cells over normal cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Pharmacological Applications

1. Neuroprotective Effects

Research indicates that beta-carboline derivatives, including 1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, exhibit neuroprotective properties. Studies have shown that these compounds can modulate neurotransmitter systems and may have therapeutic potential in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. For instance:

- Mechanism of Action : The compound may act as a selective inhibitor of monoamine oxidase (MAO), an enzyme linked to the degradation of neurotransmitters like dopamine and serotonin. This inhibition could lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms associated with neurodegeneration .

2. Antiparasitic Activity

The compound has demonstrated activity against various parasitic infections. In vitro studies have revealed its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease:

| Form | IC50 (µM) | EC50 (µM) |

|---|---|---|

| Epimastigote | 14.9 | - |

| Trypomastigote | - | 45 |

| Amastigote | - | 33 |

These results suggest that structural modifications in beta-carbolines can enhance their antiparasitic efficacy while maintaining low cytotoxicity towards human cells.

3. Antimalarial Activity

Similar to its antiparasitic effects, this compound has been investigated for its antimalarial properties. Related beta-carboline derivatives have shown potent activity against Plasmodium falciparum, with IC50 values reported below 1 µg/mL. This highlights the potential for developing new antimalarial agents based on beta-carboline structures .

Synthetic Chemistry Applications

The synthesis of this compound is of considerable interest in organic chemistry. Researchers are exploring efficient synthetic routes to produce this compound and its derivatives for further study:

- One-Step Synthesis : Recent advancements in synthetic methodologies have focused on one-step synthesis strategies that streamline the production process while ensuring high yields and purity .

Case Studies

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of beta-carbolines found that this compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential role for this compound in developing therapies for neurodegenerative conditions.

Case Study 2: Antiparasitic Efficacy

In vitro experiments demonstrated that this compound effectively reduced the number of internalized T. cruzi parasites in infected cell cultures. The results indicated a dose-dependent reduction in infection rates, supporting its potential use as a therapeutic agent against Chagas disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, highlighting differences in substituents, molecular properties, and bioactivity:

*Calculated based on analogous compounds (e.g., 3-methylphenyl derivative in ).

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methylphenyl group (electron-donating) increases lipophilicity compared to halogenated (e.g., 4-chlorophenyl) or nitro-substituted analogs, which exhibit higher polarity and lower solubility in nonpolar solvents . Nitro groups (e.g., in 4-chloro-3-nitrophenyl derivatives) significantly reduce basicity and enhance intermolecular interactions, as seen in crystallography studies of related imidazole derivatives .

Melting Points and Stability :

Spectral and Analytical Comparisons

- ¹H-NMR Shifts :

- IR Spectroscopy :

- N–H stretching in β-carbolines appears near 3300–3330 cm⁻¹, while ester carbonyls (e.g., in compound IV) absorb at ~1708 cm⁻¹ .

Preparation Methods

Conventional Acid-Catalyzed Cyclization

Reactants: 2-(1H-indol-3-yl)ethylamine and 4-methylbenzaldehyde.

Procedure: The amine and aldehyde are mixed in ethanol or another suitable solvent. The mixture is treated with hydrochloric acid (e.g., 2 N HCl) and stirred at room temperature or gently heated for several hours (typically 4 hours).

Outcome: The imine intermediate forms and undergoes intramolecular cyclization to yield the tetrahydro-beta-carboline core. The product precipitates as the hydrochloride salt and can be isolated by filtration and recrystallization.

Yield: High yields (~90%) have been reported for similar substituted derivatives under these conditions.

Electrochemical Synthesis in Organic Solvents

Principle: Electrochemical oxidation facilitates the cyclization reaction without the need for strong acid catalysts, reducing hazardous waste.

Conditions: The reaction is carried out in an undivided electrochemical cell using graphite electrodes as anode and cathode. A constant current (e.g., 20 mA) is applied at controlled temperature (e.g., 60 °C) for 20–60 minutes.

Solvents and Electrolytes: Ethanol is commonly used with supporting electrolytes such as sodium bromide (NaBr). The reaction progress is monitored by thin-layer chromatography.

Yields: Moderate to good yields (60–80%) are obtained depending on conditions.

| Entry | Solvent | Electrolyte | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | NaBr | 60 | 60 | 80 |

| 2 | Ethanol | (Bu)4NPF6 | 60 | 60 | 62 |

| 3 | Ethanol | NaClO4 | 60 | 60 | 61 |

Table 1: Representative yields of electrochemical cyclization in organic solvents.

Green Synthesis Using Deep Eutectic Solvents (DESs)

Concept: Deep eutectic solvents such as choline chloride combined with ethylene glycol or glycerol act as green solvents, catalysts, and electrolytes, enabling environmentally friendly synthesis.

Method: The amine and 4-methylbenzaldehyde are suspended in DES (e.g., choline chloride:ethylene glycol 1:2 molar ratio). The mixture is heated at 80 °C for 150 minutes or subjected to electrochemical conditions with constant current (20 mA) for 60 minutes.

Advantages: This method reduces reaction time, eliminates hazardous catalysts, and improves yield.

| Entry | DES Components | Yield (%) Conventional | Yield (%) Electrochemical |

|---|---|---|---|

| 1 | Choline chloride : Ethylene glycol (1:2) | 73 | 94 |

| 2 | Choline chloride : Glycerol (1:2) | 94 | 80 |

| 3 | Choline chloride : Propylene glycol (1:2) | 61 | 84 |

Table 2: Yields of imine intermediate synthesis in DESs by conventional heating and electrochemical methods.

Two-Step, One-Pot Electrochemical Synthesis

Step 1: Electrochemical condensation of 2-(1H-indol-3-yl)ethylamine with 4-methylbenzaldehyde in ethanol or DES under constant current (20 mA) at 60–80 °C.

Step 2: Addition of 2 N HCl to the reaction mixture to promote cyclization and formation of the tetrahydro-beta-carboline hydrochloride salt.

Benefits: This approach reduces reaction time, solvent use, and work-up complexity while achieving high yields (~90%).

| Step | Conditions | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Electrochemical, NaBr/ethanol or DES | 60–80 | 60 | Intermediate formed |

| 2 | Acid addition (2 N HCl) | Room temperature | 60–90 | 90 (final product) |

Table 3: Two-step, one-pot electrochemical synthesis of tetrahydro-beta-carboline hydrochloride.

Analytical and Characterization Data

NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the formation of the tetrahydro-beta-carboline core with characteristic chemical shifts for the tetrahydro ring protons and aromatic substituents.

Mass Spectrometry: Confirms molecular weight consistent with the 1-(4-methylphenyl)-substituted tetrahydro-beta-carboline.

Melting Point and Purity: The hydrochloride salt typically crystallizes with a sharp melting point and high purity after recrystallization.

Electrochemical Monitoring: Cyclic voltammetry is used to optimize reaction conditions and monitor intermediate formation.

Summary of Research Findings

Electrochemical synthesis in DESs is a novel, green, and efficient method for preparing tetrahydro-beta-carboline derivatives, including this compound.

The use of DESs as solvents and electrolytes improves yield and sustainability compared to traditional organic solvents.

Two-step, one-pot electrochemical methods reduce reaction times and simplify purification steps.

Conventional acid-catalyzed cyclization remains a reliable method but involves longer reaction times and harsher conditions.

Electrochemical methods eliminate the need for hazardous catalysts and reduce energy consumption.

Concluding Remarks

The preparation of this compound is well-established through both conventional acid catalysis and innovative electrochemical methods. The latter, especially when combined with green solvents like deep eutectic solvents, offers a sustainable and efficient route with high yields and reduced environmental impact. Researchers aiming for scalable and eco-friendly synthesis should consider electrochemical approaches in DES media as the method of choice.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Pictet-Spengler condensation. For example, a structurally similar β-carboline derivative was prepared by reacting tryptophan methyl ester with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in CH₂Cl₂ under N₂, catalyzed by trifluoroacetic acid (TFA) at 0°C for 4 days . Optimization includes adjusting stoichiometry (e.g., 1:1.1 molar ratio of tryptophan derivative to aldehyde), solvent polarity, and reaction time. Post-synthesis, isomers are separated via silica gel column chromatography using CH₂Cl₂/CH₃OH gradients. Reaction progress is monitored by TLC (Rf values) and validated via FTIR (amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (e.g., δ 7.2–8.0 ppm for aromatic protons) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography is the gold standard for resolving structural ambiguities. Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are used to analyze bond angles, torsion angles, and crystal packing . Complementary techniques include high-resolution mass spectrometry (HRMS; exact mass ±0.001 Da) and elemental analysis (±0.4% deviation from theoretical values). For example, a related β-carboline derivative showed an exact mass of 363.0833812 (C₁₉H₂₁ClN₂O₂) .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

- Methodological Answer : Initial screening involves receptor binding assays (e.g., NMDA receptor antagonism) and in vitro neuroprotection models. For instance, rat brain membrane binding assays (IC₅₀ = 2 nM) and MTT assays for cytotoxicity are common . Dose-response curves are generated to determine EC₅₀/IC₅₀ values, with statistical validation via ANOVA (p < 0.05).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve neuroprotective efficacy?

- Methodological Answer : SAR studies focus on substituent modifications (e.g., para-methyl vs. nitro groups on the phenyl ring). For example, replacing 4-methyl with 3-nitro in a related compound increased NMDA receptor affinity by 20% . Computational docking (e.g., AutoDock Vina) predicts binding interactions, while in vivo models (e.g., NMDA-induced neurotoxicity in rodents) validate efficacy. Synchrotron-based crystallography identifies key hydrogen bonds (e.g., between the β-carboline core and GluN2B subunit) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values for similar derivatives) are addressed by standardizing assay protocols (e.g., consistent cell lines, buffer pH). Meta-analysis of published data (e.g., comparing IC₅₀ ranges for 4-methylphenyl vs. 3-nitrophenyl analogs) identifies outliers . Orthogonal assays (e.g., electrophysiology for NMDA inhibition) confirm mechanistic consistency. Contradictions may arise from isomerism; chiral HPLC separates enantiomers for individual testing .

Q. How can computational chemistry predict pharmacokinetic properties and metabolic stability?

- Methodological Answer : Tools like SwissADME predict logP (lipophilicity) and CYP450 metabolism. For example, a methyl group at the 4-position reduces metabolic clearance (t₁/₂ increased by 1.5× vs. unsubstituted analogs) . Molecular dynamics simulations (e.g., GROMACS) model blood-brain barrier penetration, guided by polar surface area (<90 Ų for CNS activity).

Q. What advanced techniques validate conformational flexibility in solution vs. solid state?

- Methodological Answer : Variable-temperature NMR (e.g., ¹H NMR at 300–500 MHz) detects rotamers in solution, while X-ray crystallography confirms rigid conformations in the solid state . For example, a related β-carboline showed two independent molecules (Z′ = 2) in the asymmetric unit due to (E)/(Z) isomerism, resolved via DFT energy calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.